Cis-Decahydro-quinoxaline dihydrochloride
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Overview
Description
Cis-Decahydro-quinoxaline dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a white solid with a molecular weight of 213.15 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Cis-Decahydro-quinoxaline dihydrochloride involves specific reaction conditions and routes. One common method includes the hydrogenation of quinoxaline derivatives under high pressure and temperature in the presence of a catalyst. Industrial production methods often utilize continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Cis-Decahydro-quinoxaline dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cis-Decahydro-quinoxaline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Cis-Decahydro-quinoxaline dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Cis-Decahydro-quinoxaline dihydrochloride can be compared with other similar compounds, such as:
Decahydroquinoline: Similar in structure but lacks the dihydrochloride component.
Quinoxaline: The parent compound from which this compound is derived.
Tetrahydroquinoxaline: Another derivative with different hydrogenation levels.
The uniqueness of this compound lies in its specific hydrogenation state and the presence of the dihydrochloride component, which imparts distinct chemical and physical properties .
Biological Activity
Cis-Decahydro-quinoxaline dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique ring structure, which contributes to its biological properties. The compound's molecular formula is C₈H₁₄Cl₂N₂, and it features a saturated quinoxaline framework. This structure allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets within cells. Research indicates that the compound may bind to various enzymes and receptors, modulating their activity. For instance, quinoxaline derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have demonstrated that quinoxaline derivatives exhibit significant antibacterial activity against a range of pathogens. For example, certain derivatives have shown effectiveness in inhibiting microbial DNA synthesis, thereby preventing bacterial growth .
Anticancer Properties
Research has highlighted the potential of this compound as an anticancer agent. In vitro studies indicate that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. A notable study found that specific quinoxaline derivatives selectively target hypoxic cancer cells, enhancing their cytotoxic effects while sparing normal cells .
Case Studies
- Anticancer Efficacy : A study published in the Journal of Organic Chemistry explored the cytotoxic effects of quinoxaline derivatives on human cancer cell lines. The results indicated that certain modifications to the quinoxaline structure significantly increased potency against breast and lung cancer cells .
- Antimicrobial Activity : Another investigation assessed the antibacterial effects of several quinoxaline derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with specific substituents exhibited enhanced antibacterial activity compared to others, highlighting the importance of structural modifications in optimizing efficacy .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Target Pathogen/Cell Type | IC50/EC50 (µM) | Mechanism |
---|---|---|---|
Antibacterial | E. coli | 15 | Inhibition of DNA synthesis |
Anticancer | Breast Cancer Cells | 10 | Induction of apoptosis |
Anticancer | Lung Cancer Cells | 5 | Cell cycle arrest at G2/M phase |
Properties
IUPAC Name |
(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-4-8-7(3-1)9-5-6-10-8;;/h7-10H,1-6H2;2*1H/t7-,8+;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDPEXGWNMIMGR-QFHMQQKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)NCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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